3,5-dimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide

Description

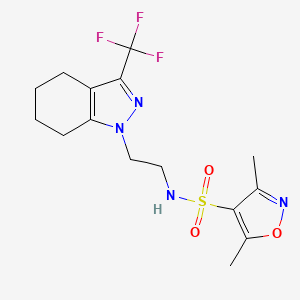

3,5-Dimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide is a heterocyclic compound featuring a fused tetrahydroindazol core, a trifluoromethyl group, and an isoxazole-sulfonamide moiety. This structure combines electron-withdrawing (trifluoromethyl, sulfonamide) and electron-donating (methyl) substituents, which modulate its physicochemical properties and biological interactions. Such features are characteristic of compounds targeting enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O3S/c1-9-13(10(2)25-21-9)26(23,24)19-7-8-22-12-6-4-3-5-11(12)14(20-22)15(16,17)18/h19H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFRLFPIQZFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and biological potency. Below is a summary of the chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H18F3N3O2S |

| Molecular Weight | 357.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives. Specifically, compounds similar to this compound have been shown to influence immune cell functions significantly.

- Cytokine Regulation : The compound has been reported to modulate the expression of various cytokines. In vitro studies indicate that it can upregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha while downregulating anti-inflammatory cytokines like IL-10 .

- T Cell Activation : Isoxazole derivatives have been associated with enhanced T cell activation. For instance, a related compound was shown to increase the proliferation of CD4+ T cells in murine models . This suggests that this compound may similarly enhance T cell responses.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, several hypotheses have emerged based on related compounds:

- NF-kB Pathway Modulation : The activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway has been implicated in the immunomodulatory effects of isoxazole derivatives. Inhibition of this pathway may lead to reduced inflammation and modulation of immune responses .

- Apoptotic Pathways : Some studies suggest that isoxazole compounds may induce apoptosis in specific immune cells via caspase activation pathways. This could explain their potential use in conditions characterized by excessive immune activation .

Case Study 1: Treatment of Autoimmune Diseases

A study investigated the effects of an isoxazole derivative on lupus-prone mice. The compound demonstrated a significant reduction in disease severity by inhibiting the production of autoantibodies and modulating T cell responses . Histological analysis showed decreased infiltration of inflammatory cells in target organs.

Case Study 2: Cancer Immunotherapy

In another case study focusing on cancer therapy, an isoxazole derivative was evaluated for its ability to enhance anti-tumor immunity. Results indicated that treatment led to increased levels of circulating CD8+ T cells and improved tumor regression in murine models .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step protocols similar to those for triazole-thiones (e.g., hydrazide intermediates, cyclization). However, alkylation at the indazol nitrogen presents additional challenges .

- Computational Predictions : DFT-based reactivity indices (e.g., Fukui functions) suggest nucleophilic attack is favored at the sulfonamide oxygen, contrasting with electrophilic regions in triazole-thiones .

Q & A

Basic Research Questions

Q. What synthetic pathways are most effective for producing 3,5-dimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide, and what critical parameters influence yield?

- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) via reflux methods similar to triazole derivatives. For example, ethanol with glacial acetic acid as a catalyst under reflux for 4 hours, followed by solvent evaporation and filtration . Key parameters include stoichiometric ratios (e.g., 0.001 mol of reactants) and purification techniques like recrystallization or column chromatography .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology : Use NMR (¹H, ¹³C, and 19F for trifluoromethyl groups), FT-IR (to confirm sulfonamide and isoxazole functionalities), and mass spectrometry (HRMS for molecular ion confirmation). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in structurally analogous sulfonamides .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Employ enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) to assess cytotoxicity. Compare results to structurally similar compounds (e.g., triazole or indazole derivatives) to identify activity trends .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?

- Methodology : Use density functional theory (DFT) to calculate reaction pathways and transition states for synthesis optimization. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets like kinases or GPCRs .

Q. What strategies mitigate experimental variability in optimizing reaction conditions for scaled synthesis?

- Methodology : Apply statistical design of experiments (DoE) such as factorial designs or response surface methodology. For example, vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading to identify interactions affecting yield .

Q. How should contradictory data in biological activity studies be resolved?

- Methodology : Perform dose-response curves across multiple cell lines or enzymatic systems to validate target specificity. Cross-reference with structural analogs (e.g., sulfamethoxazole or cycloheptylamine derivatives) to isolate substituent effects .

Q. What advanced pharmacokinetic studies are needed to evaluate this compound’s drug-likeness?

- Methodology : Conduct in vitro ADMET assays :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Cytochrome P450 inhibition/induction studies.

- Excretion : Renal clearance via hepatocyte or microsome models.

Use LC-MS/MS for quantification in plasma and tissues .

Q. How can chemical software improve data integrity and experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.